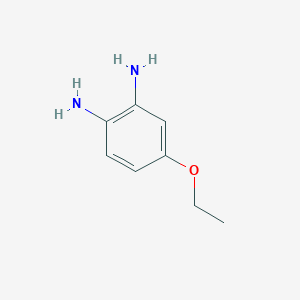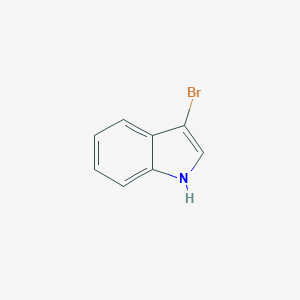
Hexamethyldisilane
概要
説明
Hexamethyldisilane is an organosilicon compound with the chemical formula Si₂(CH₃)₆. It is a colorless liquid that is soluble in organic solvents. This compound is notable for its use in various chemical reactions and industrial applications due to its unique properties .
作用機序
- It protects sensitive functional groups during chemical reactions by replacing labile hydrogen atoms with trimethylsilyl groups .
Mode of Action
Biochemical Pathways
Pharmacokinetics
準備方法
Synthetic Routes and Reaction Conditions: Hexamethyldisilane can be synthesized through a Wurtz-like coupling reaction of trimethylsilyl chloride in the presence of a reducing agent such as potassium graphite. The reaction proceeds as follows: [ 2 \text{Me}_3\text{SiCl} + 2 \text{K} \rightarrow \text{Me}_3\text{Si-SiMe}_3 + 2 \text{KCl} ] With an excess of the reductant, the alkali metal silyl derivative is produced: [ \text{Me}_3\text{Si-SiMe}_3 + 2 \text{K} \rightarrow 2 \text{Me}_3\text{SiK} ]
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting trimethylchlorosilane with potassium metal in a solvent such as xylene under an inert atmosphere. The reaction mixture is heated to around 80°C, and the product is isolated through standard separation techniques .
化学反応の分析
Hexamethyldisilane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hexamethyldisiloxane. This reaction typically involves the use of oxidizing agents such as iodine: [ \text{Me}_3\text{Si-SiMe}_3 + \text{I}_2 \rightarrow 2 \text{Me}_3\text{SiI} ]
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with strong reducing agents.
Substitution: this compound can undergo substitution reactions with various nucleophiles and electrophiles. For example, alkyl lithium compounds react with this compound to form trimethylsilyl derivatives: [ \text{Si}_2\text{Me}_6 + \text{RLi} \rightarrow \text{RSiMe}_3 + \text{LiSiMe}_3 ]
Common Reagents and Conditions:
Oxidizing agents: Iodine
Reducing agents: Potassium graphite
Nucleophiles: Alkyl lithium compounds
Major Products:
- Trimethylsilyl iodide
- Trimethylsilyl derivatives
科学的研究の応用
Hexamethyldisilane has a wide range of applications in scientific research, including:
Chemistry:
- Used as a silylating reagent for the protection of sensitive functional groups during chemical synthesis.
- Acts as a precursor in chemical vapor deposition (CVD) reactions to fabricate silicon carbonitride thin films .
Biology and Medicine:
- Utilized in the synthesis of various bioactive compounds and pharmaceuticals.
- Employed in the preparation of trimethylsilyl ethers from hydroxy compounds for analytical purposes .
Industry:
- Serves as a source material for vapor deposition during silicon carbide growth.
- Used in the electronic and semiconductor industries for coating and deactivating chromatographic supports .
類似化合物との比較
Hexamethyldisilane can be compared with other similar organosilicon compounds, such as:
Tetramethylsilane:
- Chemical formula: Si(CH₃)₄
- Used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Triethylsilane:
- Chemical formula: Si(C₂H₅)₃H
- Used as a reducing agent in organic synthesis.
Hexamethyldisilazane:
- Chemical formula: (CH₃)₃SiNHSi(CH₃)₃
- Used as a silylating agent and in the synthesis of heterocycles .
Uniqueness of this compound: this compound is unique due to its ability to undergo a wide range of chemical reactions, its use as a precursor in CVD reactions, and its applications in various scientific fields. Its versatility and reactivity make it a valuable compound in both research and industrial settings .
特性
IUPAC Name |
trimethyl(trimethylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXSMEBSBIABKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61469-35-0 | |
| Record name | Disilane, hexamethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61469-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2061698 | |
| Record name | Disilane, hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Hexamethyldisilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21000 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1450-14-2 | |
| Record name | Hexamethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethyldisilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethyldisilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disilane, 1,1,1,2,2,2-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disilane, hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexamethyldisilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7HH2E9DUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hexamethyldisilane?
A1: this compound has the molecular formula Si2(CH3)6 and a molecular weight of 146.39 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing this compound?
A: Several spectroscopic techniques can be employed, including: * Nuclear Magnetic Resonance (NMR): Provides valuable information about the structure and dynamics of this compound, particularly regarding the rotation of methyl groups and the molecule itself. [, ]* Fourier Transform Infrared (FTIR) Spectroscopy: Reveals information about the vibrational modes of the molecule, aiding in the identification of functional groups. [, , ]* Electron Energy Loss Spectroscopy (EELS): Offers insights into the electronic structure of the molecule, particularly concerning singlet and triplet excited states. []* X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the elements present in the molecule. [, ]* Raman Spectroscopy: Can be used to study the vibrational modes of the molecule and identify the presence of specific bonds, such as C=C bonds in carbon-rich low-k films. []
Q3: How does the confinement of this compound within silica pores affect its phase behavior?
A: Confining this compound within silica pores leads to the formation of a two-phase system. A liquid-like layer forms on the pore surface, while a crystalline solid exists in the pore's center. This is in contrast to its bulk phase behavior. []
Q4: How does annealing temperature affect the properties of low-k films prepared using this compound?
A: Annealing low-k films prepared using this compound generally leads to a decrease in mechanical strength (Young's modulus and hardness) and an increase in the number of C=C bonds. []
Q5: Can this compound be used as a reagent in palladium-catalyzed reactions?
A: Yes, this compound has shown promise as a reagent in various palladium-catalyzed reactions, including:* Oxidative Silylation of Olefins: It acts as a silylating agent in the presence of molecular oxygen, yielding allylsilanes. []* Silylation of Alcohols: It facilitates the trimethylsilylation of alcohols, transferring both trimethylsilyl groups without generating stoichiometric byproducts. []
Q6: How does this compound participate in the synthesis of benzyl bromides?
A: this compound, in conjunction with a polyvinylpyrrolidone-bromine complex, enables the selective conversion of benzyl alcohols to benzyl bromides in high yields. []
Q7: Can this compound function as an oxygen scavenger in chemical reactions?
A: Yes, under specific conditions, this compound can act as an oxygen scavenger and a surrogate for hydrosilanes, enabling the selective reduction of various substrates, including nitroarenes, phosphine oxides, N-oxides, and sulfoxides. []
Q8: How have computational methods contributed to understanding the thermal decomposition of this compound?
A: Density Functional Theory (DFT) calculations have been instrumental in elucidating the decomposition pathways of this compound at different temperatures. These calculations have helped identify key intermediates and the roles of homolytic and molecular elimination reactions in the pyrolysis process. []
Q9: What can be inferred about the stability of this compound from the available research?
A: While specific stability studies are not extensively detailed in the provided research, certain inferences can be made:* Thermal Stability: this compound undergoes thermal isomerization and decomposition at elevated temperatures, suggesting limited thermal stability. [, , , ]* Stability in Solution: The compound is used in various solutions, including those containing cesium fluoride, tetrabutylammonium bromide, and dimethyl sulfoxide, implying compatibility with these reagents. [, ]
Q10: What are the applications of this compound in material science?
A: this compound is a valuable precursor for:* Silicon Carbide (SiC) Deposition: It serves as a single-source precursor for the chemical vapor deposition of SiC thin films, particularly cubic silicon carbide (3C-SiC). This method offers advantages like safety, high growth rates, and control over film properties. [, , , , , , , , , ]* Low-k Dielectric Films: It's used in plasma-enhanced chemical vapor deposition (PECVD) to create low-k dielectric films with controlled mechanical properties. [, ]
Q11: What analytical techniques are used to study the gas-phase reactions of this compound?
A: Gas-phase reactions involving this compound are often studied using techniques such as:* Flash Pyrolysis Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (VUV-SPI-TOFMS): This technique allows for the identification and quantification of reaction intermediates and products formed during the thermal decomposition of this compound. []* Mass Spectrometry: Coupled with a flow system, mass spectrometry enables real-time analysis of the decomposition products of this compound, aiding in determining bond dissociation energies and studying reaction mechanisms. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


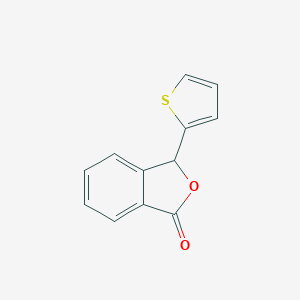

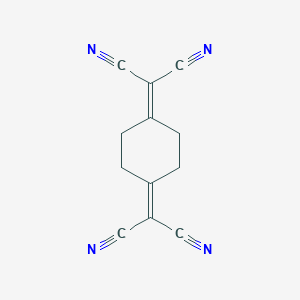



![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)

![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
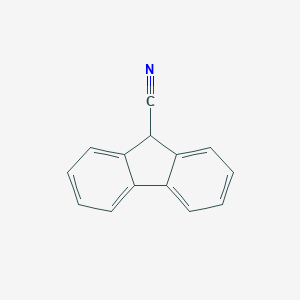
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
